molecular formula C16H19NO4S B13378311 N-(2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide

N-(2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide

Cat. No.: B13378311
M. Wt: 321.4 g/mol
InChI Key: OKJRHQYTYWBETI-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a hydroxyl group, and an isopropyl group attached to a benzene ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H19NO4S/c1-11(2)12-8-9-15(21-3)16(10-12)22(19,20)17-13-6-4-5-7-14(13)18/h4-11,17-18H,1-3H3

InChI Key

OKJRHQYTYWBETI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonation of 2-hydroxyphenyl with chlorosulfonic acid, followed by the introduction of the isopropyl and methoxy groups through alkylation reactions. The final step involves the formation of the sulfonamide bond by reacting the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. Additionally, the hydroxyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Shares the hydroxyl and amide groups but lacks the isopropyl and methoxy groups.

    N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure with a chloro substituent instead of the isopropyl group.

    N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group instead of the methoxy group.

Uniqueness: N-(2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the isopropyl and methoxy groups enhances its hydrophobicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.

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